2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)ethan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6-5-10(8(12)4-9)3-2-7(6)11/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRMVWPJLLDBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)ethan-1-one, with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol, is an organic compound notable for its potential biological activities. This compound features a chloro group, a piperidine ring with hydroxyl and methyl substituents, and a carbonyl group, which collectively contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including molecular docking analyses, therapeutic potential, and comparisons with structurally similar compounds.
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. Molecular docking studies have indicated that derivatives of this compound can interact effectively with proteins such as SHP2, which is involved in various signaling pathways relevant to cancer and other diseases. The piperidine moiety is particularly significant as it is commonly found in many bioactive compounds, enhancing the therapeutic potential of derivatives.
Therapeutic Potential
Research suggests that compounds similar to this compound exhibit promising therapeutic effects. For instance:
- Analgesic Properties : Derivatives have been explored for their potential as analgesics, indicating pain-relieving capabilities.
- Antidepressant Effects : Some analogs have shown antidepressant-like activities in preclinical models.
- Anti-inflammatory Activity : Chlorinated derivatives have been noted for their potential anti-inflammatory effects, suggesting a broad spectrum of therapeutic applications.
Comparative Analysis
The following table summarizes several compounds structurally similar to this compound and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-N-methylpiperidine | Piperidine ring with hydroxyl group | Analgesic properties |
| 3-Methylpiperidin-2-one | Similar piperidine structure | Antidepressant effects |
| 2-Chloro-N-(4-hydroxyphenyl)pyrrolidine | Chlorinated piperidine derivative | Potential anti-inflammatory activity |
| N-(4-Hydroxyphenyl)-N-methylpiperidine | Hydroxylated piperidine analog | Antitumor activity |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinctive pharmacological properties compared to its analogs.
Preclinical Studies
Several preclinical studies have highlighted the effectiveness of compounds related to this compound. For example, studies involving molecular docking and in vitro assays have demonstrated that these compounds can significantly inhibit target proteins associated with disease progression.
Cytotoxicity and Selectivity
Research indicates that some derivatives exhibit low cytotoxicity while maintaining potent biological activity. For instance, compounds similar to this compound have shown selective inhibition against certain cancer cell lines without adversely affecting normal cells . This selectivity is crucial for developing safer therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
